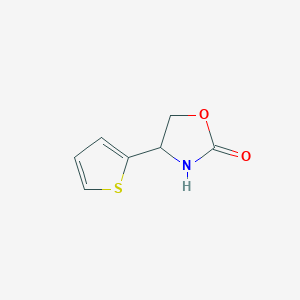

4-(2-Thienyl)oxazolidine-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7-8-5(4-10-7)6-2-1-3-11-6/h1-3,5H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUBYEQUQNZWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 2 Thienyl Oxazolidine 2 One

Reactivity Profiles of the Oxazolidinone Ring System

The oxazolidinone ring is a robust heterocycle that serves both as a chiral auxiliary and a pharmacophore. Its reactivity is characterized by functionalization at the nitrogen atom, transformations at the stereogenic C4 center and the adjacent C5 position, and various ring-opening reactions.

N-Functionalization Strategies (e.g., N-Acylation, N-Alkylation, N-Arylation)

The secondary amine nitrogen of the oxazolidinone ring is a key site for introducing structural diversity. N-functionalization is a common strategy to attach acyl, alkyl, or aryl groups, which is fundamental when using the oxazolidinone as a chiral auxiliary in asymmetric synthesis. wikipedia.org

N-Acylation: The attachment of an acyl group to the oxazolidinone nitrogen is a prerequisite for its use in many stereoselective reactions, such as aldol (B89426) additions and alkylations. Common methods involve the deprotonation of the N-H bond with a strong base like n-butyllithium, followed by quenching with an acid chloride. Alternative, milder methods have been developed to avoid the use of highly reactive organolithium reagents.

N-Alkylation: While less common in the context of chiral auxiliaries, N-alkylation of the oxazolidinone ring is a viable transformation. Standard alkylation conditions, such as the use of an alkyl halide in the presence of a base (e.g., sodium hydride), can be employed to introduce alkyl substituents. The choice of base and solvent is crucial to control the reaction and avoid side reactions. mdpi.com

N-Arylation: The introduction of an aryl group at the nitrogen position is significant for synthesizing compounds with potential biological activity. Modern cross-coupling methodologies have proven effective for this transformation. Copper- and palladium-catalyzed reactions are the most prevalent. For instance, Ullmann-type coupling reactions using a copper catalyst can effectively couple 4-substituted oxazolidinones with aryl halides or diaryliodonium salts. chemrxiv.orgsemanticscholar.orgchemrxiv.org Palladium-catalyzed Buchwald-Hartwig amination also provides a reliable route to N-aryl oxazolidinones. organic-chemistry.org

| Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Acylation | 1. n-BuLi, THF, -78 °C 2. RCOCl | N-Acyl oxazolidinone | wikipedia.org |

| N-Alkylation | NaH, R-X, DMF | N-Alkyl oxazolidinone | mdpi.com |

| N-Arylation (Cu-catalyzed) | Ar-I, CuI, ligand (e.g., BPMO), base (e.g., K₂CO₃), solvent (e.g., dioxane) | N-Aryl oxazolidinone | semanticscholar.orgorganic-chemistry.org |

| N-Arylation (Pd-catalyzed) | Ar-Br, Pd(OAc)₂, ligand (e.g., phosphine), base (e.g., Cs₂CO₃), solvent (e.g., toluene) | N-Aryl oxazolidinone | organic-chemistry.org |

| N-Arylation (Ullmann-type) | Ar₂I⁺OTf⁻, Cu(OAc)₂, base (e.g., K₂CO₃), MeCN, 60 °C | N-Aryl oxazolidinone | chemrxiv.org |

Transformations at the C4 Stereocenter and C5 Position of the Oxazolidinone Ring

The C4 and C5 positions of the oxazolidinone ring are crucial for its function as a chiral auxiliary and as a core structural element. While transformations directly modifying an existing C4-thienyl bond are uncommon without disrupting the ring, reactions that functionalize the C5 position or involve the C4 substituent in further cyclizations are well-documented.

Research has demonstrated the synthesis of various 4,5-disubstituted oxazolidin-2-ones, including a thiophene-containing analogue, through methods like the Curtius rearrangement of β-hydroxy acyl azides. mdpi.comnih.gov This establishes the stereocenters but does not transform them post-synthesis. More relevant are subsequent reactions, such as the palladium-catalyzed carboamination of 4-(but-3-enyl)-substituted oxazolidin-2-ones. nih.gov In this process, the C4-substituent participates in an intramolecular cyclization to form bicyclic products, which can be subsequently converted to trans-2,5-disubstituted pyrrolidines. nih.gov

Functionalization at the C5 position can be achieved through sequences like iodo-cyclization of N-Boc-allylamines, followed by transition metal-catalyzed cross-coupling reactions to introduce various substituents. semanticscholar.org Another approach involves the synthesis of 5-functionalized oxazolidin-2-ones from chiral 2-substituted aziridines, where regioselective ring-opening followed by intramolecular cyclization allows for the introduction of ester or acyl groups at the C5 position with retention of configuration. bioorg.org

Ring-Opening Reactions and Subsequent Chemical Transformations

The oxazolidinone ring can be opened under various conditions to yield valuable synthetic intermediates, most notably β-amino alcohols. The specific outcome depends on the nature of the N-substituent and the reagents employed.

Hydrolysis: Basic hydrolysis, for instance with lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), is a standard method for cleaving the oxazolidinone ring to reveal the corresponding β-amino alcohol. nih.govacs.org This is particularly useful in asymmetric synthesis for removing the chiral auxiliary after it has served its purpose. For example, hydrolysis of a 4-carboxymethyl-5-phenyl oxazolidin-2-one derivative yields the corresponding amino acid, phenylserine. acs.org

Reductive Cleavage: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reductively cleave the carbamate (B1207046) linkage. nih.gov This reaction not only opens the ring but also reduces the carbonyl group. For instance, reduction of bicyclic oxazolidinones with LiAlH₄ yields N-methyl pyrrolidine (B122466) derivatives. nih.gov Another method involves using aluminum amalgam in the presence of water for the reductive cleavage of related oxazoline (B21484) systems, which yields the corresponding alcohol without affecting other carboxyl groups. google.com

| Reaction Type | Reagents and Conditions | Initial Substrate | Product | Reference |

|---|---|---|---|---|

| Basic Hydrolysis | LiOH, H₂O | 4-Carboxymethyl-5-phenyl oxazolidin-2-one | threo-Phenylserine | acs.org |

| Basic Hydrolysis | NaOH, EtOH | Bicyclic oxazolidinone | trans-2,5-Disubstituted pyrrolidine | nih.gov |

| Reductive Cleavage | LiAlH₄ | Bicyclic oxazolidinone | trans-2,5-Disubstituted N-methyl pyrrolidine | nih.gov |

| Reductive Cleavage | Al-Hg, H₂O, ether | Oxazolinoazetidinone | Hydroxyethyl azetidinone | google.com |

Rearrangement Reactions Involving the Oxazolidinone Moiety

While the oxazolidinone ring is generally stable, rearrangement reactions are primarily associated with its synthesis rather than its subsequent transformation. A notable example is the Lewis acid-catalyzed rearrangement of N-tert-butoxycarbonyl (N-Boc) aziridines. acs.org Treatment of 2-carboxymethyl 3-aryl N-Boc aziridines with boron trifluoride etherate (BF₃·Et₂O) leads to a complete and stereoselective rearrangement to afford 4-carboxymethyl 5-aryl oxazolidin-2-ones. acs.org This reaction proceeds through a mechanism where the Lewis acid coordinates to the Boc-carbonyl oxygen, facilitating a nucleophilic attack by the ester carbonyl oxygen onto the aziridine (B145994) C3 carbon, leading to ring opening and subsequent closure to the more stable five-membered oxazolidinone ring.

Other synthetic strategies that involve rearrangements to form the oxazolidinone ring include the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates nih.gov and the Curtius rearrangement of β-hydroxy acyl azides. mdpi.comnih.gov Direct rearrangements of a pre-formed 4-(2-thienyl)oxazolidine-2-one core are not widely reported, highlighting the thermodynamic stability of this heterocyclic system.

Reactivity of the 2-Thienyl Substituent

The thiophene (B33073) ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. When attached to the oxazolidinone ring, its reactivity can be modulated and directed by the substituent.

Directed ortho-Metalation and Lithiation Studies on the Thiophene Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, thereby lowering the kinetic acidity of a proton at the adjacent ortho position. baranlab.org

While studies specifically on this compound are not extensively detailed, the reactivity can be inferred from closely related systems, particularly aryl oxazolines. The oxazoline unit is a well-established and effective DMG for the lithiation of attached aromatic and heteroaromatic rings. nih.govliv.ac.uk In the case of this compound, both the carbonyl oxygen (at C2) and the ring nitrogen (at N3) can act as Lewis basic sites to coordinate the lithium cation of the alkyllithium base. This coordination directs the deprotonation exclusively to the C3 position of the thiophene ring, which is the ortho position relative to the point of attachment.

Electrophilic Aromatic Substitution (EAS) Patterns on the Thienyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophenes. brainly.in The reaction proceeds through a mechanism involving the attack of an electrophile on the π-electron system of the ring to form a resonance-stabilized cationic intermediate, known as a σ-complex or Wheland intermediate. uoanbar.edu.iqresearchgate.net This is typically the rate-determining step. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. researchgate.net

For monosubstituted thiophenes, the position of the incoming electrophile is directed by the existing substituent. In the case of this compound, the substituent is at the C2 position. Thiophene itself undergoes electrophilic attack preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to the greater stabilization of the cationic intermediate. pearson.compearson.com When the C2 position is already occupied, the primary site for substitution becomes the C5 position.

The 4-oxazolidin-2-one substituent, connected via its C4, is expected to be an electron-withdrawing group. This is due to the inductive effect of the electronegative oxygen and nitrogen atoms and the resonance delocalization of the nitrogen lone pair towards the adjacent carbonyl group, which reduces its electron-donating capacity towards the thienyl ring. Electron-withdrawing groups typically deactivate the aromatic ring towards EAS. While 2-substituents generally direct electrophiles to the C5 position, strongly deactivating groups can sometimes favor substitution at the C4 (β) position. researchgate.net Therefore, for this compound, the principal product of EAS is expected to be the C5-substituted isomer, although the formation of the C4-substituted isomer is a possibility depending on the reaction conditions and the nature of the electrophile.

Common EAS reactions applicable to the thienyl ring include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. brainly.in

Table 1: Predicted Regioselectivity of EAS on this compound

| Reaction Type | Reagents | Major Product (Predicted) | Minor Product (Possible) |

|---|---|---|---|

| Bromination | Br₂, Acetic Acid | 4-(5-Bromo-2-thienyl)oxazolidine-2-one | 4-(4-Bromo-2-thienyl)oxazolidine-2-one |

| Nitration | HNO₃, H₂SO₄ | 4-(5-Nitro-2-thienyl)oxazolidine-2-one | 4-(4-Nitro-2-thienyl)oxazolidine-2-one |

This table is based on established principles of thiophene reactivity; specific experimental outcomes may vary.

Nucleophilic Aromatic Substitution (NAS) Approaches

Nucleophilic aromatic substitution (NAS or SNAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a nucleophile. libretexts.org Unlike EAS, NAS is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgnih.gov The reaction generally follows a two-step addition-elimination mechanism. libretexts.orgnih.gov

The thiophene ring is inherently electron-rich, making it unreactive towards nucleophiles. Therefore, to perform NAS on this compound, two conditions must be met:

A good leaving group, such as a halogen (Cl, Br, I), must be present on the thienyl ring. This would require a precursor like 4-(5-bromo-2-thienyl)oxazolidine-2-one, which can be synthesized via EAS.

The ring must be sufficiently activated by electron-withdrawing substituents.

The 4-oxazolidin-2-one group is presumed to be electron-withdrawing, which would activate the thienyl ring for NAS, making it more feasible than on an unsubstituted halothiophene. uoanbar.edu.iq Nucleophilic attack would occur at the carbon bearing the leaving group, and the resulting anionic Meisenheimer intermediate would be stabilized by resonance, with the negative charge delocalized onto the sulfur atom and the activating group. uoanbar.edu.iqnih.gov

A typical NAS approach would involve reacting a halogenated derivative, for example, 4-(5-bromo-2-thienyl)oxazolidine-2-one, with a strong nucleophile such as an alkoxide, amine, or thiolate.

Cross-Coupling Reactions Involving Thienyl Halides or Pseudohalides

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings, are widely applicable to heteroaromatic compounds like thiophene. organic-chemistry.orgdocumentsdelivered.com

Similar to NAS, these reactions require a thienyl halide or pseudohalide (e.g., triflate) derivative of this compound as a starting material. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition : A low-valent palladium(0) complex inserts into the carbon-halogen bond of the thienyl halide. youtube.com

Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The second coupling partner (an organoboron, organotin, or alkene species) transfers its organic group to the palladium center. youtube.comyoutube.com

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst. youtube.com

For instance, a Suzuki coupling could be envisioned between 4-(5-bromo-2-thienyl)oxazolidine-2-one and an arylboronic acid in the presence of a palladium catalyst and a base to form a 4-(5-aryl-2-thienyl)oxazolidine-2-one derivative.

Table 2: Potential Cross-Coupling Reactions for 4-(5-Bromo-2-thienyl)oxazolidine-2-one

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-(5-Aryl/Vinyl-2-thienyl)oxazolidine-2-one |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 4-(5-Aryl/Vinyl-2-thienyl)oxazolidine-2-one |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂, P(o-tol)₃, Base | 4-(5-Vinyl-2-thienyl)oxazolidine-2-one |

Rationalization of Competing Reactivity Patterns

The chemical behavior of this compound and its derivatives is dictated by the substrate and the reaction conditions.

For this compound (unsubstituted) : The primary available pathway for aromatic modification is electrophilic aromatic substitution (EAS) . The electron-rich thienyl ring will react with electrophiles, likely at the C5 position. Reactions involving the N-H proton of the oxazolidinone ring (e.g., alkylation, acylation) are also possible but fall outside the scope of thienyl ring reactivity.

For 4-(halo-2-thienyl)oxazolidine-2-one (halogenated) : This substrate presents multiple competing pathways.

Nucleophilic Aromatic Substitution (NAS) would be favored by the use of strong, non-carbon-based nucleophiles (e.g., NaOMe, NaNH₂, NaSMe) in polar solvents. The electron-withdrawing nature of the oxazolidinone substituent would facilitate this pathway.

Palladium-Catalyzed Cross-Coupling would be favored by the presence of a suitable palladium catalyst system and an appropriate organometallic or unsaturated coupling partner (e.g., boronic acids, organostannanes, alkenes).

The choice between NAS and cross-coupling is therefore almost entirely dependent on the specific reagents employed. It is not a competition under a single set of conditions, but rather a choice of synthetic strategy.

Comprehensive Mechanistic Elucidation of Key Chemical Transformations

While specific mechanistic studies on this compound are not widely available, the pathways of its key transformations can be confidently described based on extensive research into the reactivity of thiophene derivatives. researchgate.netnih.gov

Reaction Pathway Analysis and Transition State Characterization

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways and characterizing the transition states for reactions on thiophene rings. researchgate.net

Electrophilic Aromatic Substitution : The reaction pathway begins with the formation of a π-complex between the thienyl ring and the electrophile, followed by the rate-determining transition state (TS1) leading to the σ-complex. A second transition state (TS2) is associated with the loss of a proton to restore aromaticity. researchgate.net DFT studies on the chlorination and nitration of thiophene confirm that the activation energy for attack at the α-position is lower than for the β-position, explaining the observed regioselectivity. researchgate.net The transition state (TS1) resembles the high-energy σ-complex intermediate.

Nucleophilic Aromatic Substitution : Computational investigations of NAS on activated thiophenes show a stepwise mechanism. nih.govnih.gov The first step is the nucleophilic addition to the carbon bearing the leaving group, proceeding through a transition state (TS1) to form the Meisenheimer intermediate. This intermediate lies in a potential energy well. The subsequent elimination of the leaving group proceeds through a second transition state (TS2). nih.gov The energy barrier for the initial nucleophilic attack (TS1) is typically the rate-determining step. nih.govnih.gov

Table 3: Illustrative Calculated Gibbs Free Energy Barriers (ΔG‡) for NAS on Model Thiophene Systems

| Thiophene Derivative | Nucleophile | ΔG‡ (kcal/mol) for Nucleophilic Addition |

|---|---|---|

| 2-methoxy-3-cyano-5-nitrothiophene | Pyrrolidine | 19.0 |

Data from computational study on related thiophene systems illustrates the influence of activating groups on reaction barriers. nih.gov

Identification and Characterization of Reactive Intermediates

The key chemical transformations of the thienyl ring proceed through well-characterized reactive intermediates.

σ-Complex (Wheland Intermediate) in EAS : During an electrophilic attack on the thienyl ring of this compound (e.g., at C5), a cationic σ-complex is formed. The positive charge is delocalized across the ring system, with significant contributions from resonance structures that place the charge on the sulfur atom and the C3 carbon. The participation of the sulfur atom's lone pair is crucial for stabilizing this intermediate, which is why attack at the α-positions is favored.

Meisenheimer Complex in NAS : In the NAS reaction of a substrate like 4-(5-bromo-2-thienyl)oxazolidine-2-one, the addition of a nucleophile (Nu⁻) generates a negatively charged Meisenheimer complex. This anionic intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group (if present) and through the d-orbitals of the sulfur atom. uoanbar.edu.iqnih.gov The electron-withdrawing oxazolidinone group at C2 would further stabilize this intermediate.

Organopalladium Intermediates in Cross-Coupling : The catalytic cycle of cross-coupling reactions is defined by organopalladium intermediates. For a reaction involving 4-(5-bromo-2-thienyl)oxazolidine-2-one, the first key intermediate is the oxidative addition product, a square planar Palladium(II) species. Following transmetalation, a diorganopalladium(II) complex is formed, which then undergoes reductive elimination to yield the product. youtube.com

Studies on Stereochemical Control and Diastereoselectivity in Reactions

There is no available data in the reviewed scientific literature detailing the use of N-acyl-4-(2-thienyl)oxazolidine-2-one derivatives in asymmetric reactions. Consequently, information regarding the stereochemical control and the resulting diastereoselectivity in reactions such as aldol additions, alkylations, or conjugate additions mediated by this specific auxiliary could not be found. As a result, no data tables of research findings can be compiled.

Kinetic Studies and Reaction Rate Determination

A thorough search of the scientific literature yielded no kinetic studies or data on reaction rate determination for any chemical transformation involving this compound.

Due to the lack of specific research findings for this compound in the requested contexts, it is not possible to provide a detailed and scientifically accurate article that adheres to the user's strict outline and content requirements.

Structural Modification and Design Principles for 4 2 Thienyl Oxazolidine 2 One Derivatives

Systematic Variation of the Thienyl Group and Its Substituents

The thienyl group at the C4 position of the oxazolidinone ring is amenable to various modifications, primarily through electrophilic substitution reactions. The inherent electronic nature of the thiophene (B33073) ring directs these substitutions. Research on related structures, such as 2-(thiophen-2-yl) rsc.orgnih.govthiazolo[4,5-f]quinoline, has shown that electrophilic substitution reactions—including nitration, sulfonation, bromination, formylation, and acylation—occur exclusively at the 5-position of the thiophene ring. researchgate.net This regioselectivity is a key principle in the design of derivatives, allowing for the introduction of a wide array of functional groups at a specific location.

Another approach to modifying the thienyl ring involves metallation, typically using organolithium reagents like n-butyllithium, followed by quenching with an electrophile. acs.org This method can provide access to isomers that are not achievable through direct electrophilic substitution. For instance, lithiation of a related 2-thienyloxazoline can lead to functionalization at either the 3- or 5-position, depending on the reaction conditions. acs.org These systematic variations allow for the creation of a library of compounds with diverse electronic and steric profiles on the thienyl moiety.

| Modification Type | Reagents | Position of Substitution | Resulting Substituent |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-position | -Br |

| Nitration | HNO₃/H₂SO₄ | 5-position | -NO₂ |

| Sulfonation | Fuming H₂SO₄ | 5-position | -SO₃H |

| Acylation | Acetic Anhydride | 5-position | -C(O)CH₃ |

| Formylation | Vilsmeier-Haack Reagent (POCl₃, DMF) | 5-position | -CHO |

Modifications at the Nitrogen Atom of the Oxazolidinone Ring

The nitrogen atom (N3) of the oxazolidinone ring is a common site for modification, most frequently through N-acylation and N-alkylation. N-acylation is particularly important as it transforms the oxazolidinone into a chiral auxiliary, a cornerstone of asymmetric synthesis. A convenient and practical one-pot method for N-acylation involves reacting the oxazolidinone directly with a carboxylic acid in the presence of pivaloyl chloride and triethylamine. scribd.com This approach avoids the need to first prepare a more reactive acid derivative like an acid chloride. scribd.com This methodology is effective for a range of acids, including arylacetic acids. scribd.com

N-alkylation offers another route to diversification. The regioselectivity of alkylation (N- versus O-alkylation) is a critical consideration in related heterocyclic systems and is influenced by factors such as the base, solvent, and electrophile used. juniperpublishers.com For oxazolidinones, N-alkylation is the typical outcome, further functionalizing the core structure. Once an acyl group is in place, further modifications can be made, such as the radical haloalkylation of N-acyl oxazolidinones, which demonstrates the reactivity of the activated methylene (B1212753) group on the acyl chain. nih.gov

| Modification | Reagents | Group Introduced at N3 | Primary Use |

|---|---|---|---|

| N-Acylation | Carboxylic Acid, Pivaloyl Chloride, Et₃N | Acyl (-C(O)R) | Chiral auxiliary for asymmetric synthesis |

| N-Alkylation | Alkyl Halide, Base (e.g., NaH) | Alkyl (-R) | Structural diversification |

| N-Arylation | Aryl Halide, Palladium Catalyst | Aryl (-Ar) | Introducing aromatic systems |

Introduction of Diverse Substituents on the C4 and C5 Positions of the Oxazolidinone Core

Substituents at the C4 and C5 positions of the oxazolidinone ring are fundamental to its role in asymmetric synthesis, as they establish the chiral environment that directs stereoselective reactions. These substituents are typically introduced not by modifying the pre-formed ring, but by selecting a specific chiral 2-amino alcohol as the starting material for the ring's synthesis. The C4 substituent of the final oxazolidinone corresponds to the substituent on the α-carbon (C2) of the amino alcohol, while the C5 substituents are derived from the β-carbon (C1).

| Chiral 2-Amino Alcohol Precursor | Resulting C4-Substituent | Resulting C5-Substituent(s) |

|---|---|---|

| (S)-Alaninol | -CH₃ | -H, -H |

| (S)-Valinol | -CH(CH₃)₂ | -H, -H |

| (S)-Phenylalaninol | -CH₂Ph | -H, -H |

| (1S,2R)-Norephedrine | -Ph | -H, -CH₃ |

Design and Synthesis of Fused-Ring Systems Incorporating the Thienyl Oxazolidinone Motif

The thienyl oxazolidinone motif can serve as a building block for constructing more complex polycyclic and fused-ring systems. These reactions often leverage the reactivity of both the thiophene and oxazolidinone components. One notable example involves the reaction of a stable 3-(oxazolidinylidene)thiophen-2-one, an isomer of the parent structure, which undergoes cycloaddition reactions. nih.gov This intermediate can react with N-phenyltriazolinedione to form a complex hexacyclic fused-ring product or undergo tetrachlorobenzannulation across the C4 and C5 positions of the thiophene ring to create a new fused benzene (B151609) ring. nih.govacs.org

Another strategy involves creating fused rings directly attached to the oxazolidinone core. The synthesis of oxazolidinone-fused aziridines represents a direct fusion of a three-membered ring onto the C4-C5 bond of the oxazolidinone. nih.gov These strained bicyclic systems are valuable intermediates for further synthetic transformations. nih.govnih.gov Broader synthetic strategies, such as visible-light-mediated photocascade reactions, have been used to create cis-fused-oxazolo-isoquinolinones, demonstrating how the oxazolidinone ring can be integrated into larger, dearomatized scaffolds. rsc.org

Structure-Reactivity Relationship (SRR) Studies in Synthetic Methodologies and Reactivity

The relationship between the structure of 4-(2-thienyl)oxazolidine-2-one derivatives and their chemical reactivity is a central theme in their application. The specific arrangement of substituents governs the molecule's participation and stereochemical outcome in various reactions.

A key example of this relationship is observed in the reactivity of the isomeric 3-(oxazolidin-2-ylidene)thiophen-2-one, which exists as a stable heterocyclic o-quinone methide analogue. nih.gov This unique electronic structure allows for a varied pattern of reactivity, including C-alkylation, O-alkylation, Michael addition at C5, and participation in cycloadditions, all depending on the reacting partner and conditions. nih.govacs.org

In the context of using N-acyl oxazolidinones as chiral auxiliaries, SRR is paramount. The face diastereoselectivity in Michael addition reactions is controlled by the electronic properties of the N-acyl group. nih.gov For instance, in reactions with aromatic N-enoyl oxazolidinones, the stereochemical outcome is dictated by the electronic nature of the aryl ring. nih.gov Similarly, in 1,3-dipolar cycloaddition reactions that form oxazolidine (B1195125) rings, the stability of the azomethine ylide intermediate, which is determined by its substituents, dictates the reactivity and efficiency of the cycloaddition. nih.govmdpi.com The choice of base catalyst can also be critical, with different bases leading to different diastereomeric products in thia-Michael additions to α,β-unsaturated N-acylated oxazolidin-2-ones. rsc.org These examples underscore how structural modifications at every position of the thienyl oxazolidinone scaffold directly influence its chemical behavior and synthetic utility.

Advanced Characterization and Spectroscopic Analysis of 4 2 Thienyl Oxazolidine 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 4-(2-thienyl)oxazolidine-2-one. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy of oxazolidine (B1195125) derivatives provides key insights into the number, environment, and connectivity of hydrogen atoms. rsc.org For the parent compound, this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons on the oxazolidine and thienyl rings. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the adjacent oxygen, nitrogen, and sulfur atoms.

A representative analysis of the ¹H NMR spectrum would show distinct multiplets for the diastereotopic protons of the methylene (B1212753) group (CH₂) in the oxazolidine ring, a multiplet for the methine proton (CH), and signals corresponding to the protons on the thiophene (B33073) ring. The coupling constants (J) between adjacent protons help to establish the connectivity within the molecule.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 4.8 - 5.0 | dd | J = 8.0, 6.0 |

| H-5a | 4.2 - 4.3 | t | J = 8.0 |

| H-5b | 3.7 - 3.8 | dd | J = 8.0, 6.0 |

| Thienyl-H | 6.9 - 7.4 | m | - |

| NH | 8.0 - 8.5 | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon (C=O) of the oxazolidinone ring is characteristically found at the downfield end of the spectrum, typically in the range of 155-160 ppm. libretexts.org The carbons of the thiophene ring and the oxazolidine ring appear at chemical shifts consistent with their respective functionalities.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 (C=O) | 158.0 |

| C-4 | 55.0 |

| C-5 | 70.0 |

| Thienyl-C | 125.0 - 140.0 |

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to identify adjacent protons within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between the H-4 proton and the H-5 protons, as well as among the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, it would show a correlation between the H-4 proton and the carbonyl carbon (C-2).

Variable temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes or restricted rotation around single bonds. For derivatives of this compound, VT-NMR could be used to study the rotation around the C4-thienyl bond or to investigate the conformational dynamics of the oxazolidinone ring. Changes in the NMR spectrum as a function of temperature, such as the broadening or coalescence of signals, can be analyzed to determine the energy barriers associated with these dynamic processes.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. researchgate.netelsevier.com

For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1750-1700 cm⁻¹. Other key absorptions would include N-H stretching (around 3300-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic parts, and C-O stretching vibrations. uctm.edu

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds, such as the C=C bonds of the thiophene ring, often give rise to strong Raman signals. nih.gov

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3200 |

| C-H (Thienyl) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

| C=O | Stretch | 1750 - 1700 |

| C=C (Thienyl) | Stretch | 1600 - 1475 |

| C-O | Stretch | 1260 - 1000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation patterns. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. researchgate.net This is achieved by distinguishing between compounds that have the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the loss of characteristic fragments such as CO₂ or the thiophene ring can help to confirm the proposed structure.

X-ray Diffraction (XRD) for Solid-State Molecular Structure Elucidation

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound, single-crystal XRD analysis is instrumental in confirming the relative and absolute stereochemistry established during synthesis.

The analysis of oxazolidinone derivatives by XRD reveals critical structural information. For instance, the carbonyl group of the oxazolidinone ring is often observed participating in crucial hydrogen bonding interactions within crystal lattices, which can influence molecular packing and biological activity. nih.gov While specific crystallographic data for this compound is not publicly available, analysis of analogous structures, such as N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-2-(thiophen-3-yl)acetamide, demonstrates how XRD elucidates the planarity of the heterocyclic rings and the relative orientation of substituents. nih.govresearchgate.net In a typical analysis, the compound would be crystallized and subjected to X-ray radiation, yielding a diffraction pattern that allows for the calculation of electron density maps and the subsequent determination of atomic positions.

Illustrative Crystallographic Data for a Heterocyclic Compound

Below is a table representing typical data obtained from an XRD analysis of a related heterocyclic compound. This data provides a framework for the type of structural information that would be obtained for this compound.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.5 Å, b = 9.2 Å, c = 10.1 Å |

| α = 85°, β = 78°, γ = 75° | |

| Volume (V) | 750 ų |

| Molecules per Unit Cell (Z) | 2 |

| Key Bond Lengths | C=O: ~1.21 Å, C-N: ~1.35 Å, C-O: ~1.45 Å |

| Key Bond Angles | O-C-N: ~125°, C-N-C: ~110° |

| Dihedral Angle | Thienyl ring vs. Oxazolidinone ring |

Note: Data is illustrative and based on typical values for similar organic heterocyclic structures.

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical techniques are essential for analyzing chiral molecules like this compound, as they are sensitive to the molecule's three-dimensional structure. These methods rely on the differential interaction of chiral substances with polarized light. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule. libretexts.org This technique is particularly powerful for determining the absolute configuration of stereocenters. mtoz-biolabs.com The resulting CD spectrum, which plots the differential absorption (ΔA) versus wavelength, displays positive or negative peaks, known as Cotton effects, within the absorption bands of the molecule's chromophores.

For oxazolidinone derivatives, the n → π* transition of the carbonyl group in the lactam ring serves as a key chromophore. The sign of the Cotton effect associated with this transition can often be correlated to the absolute configuration (R or S) at the C4 position. By comparing the experimental CD spectrum of an unknown sample to the spectra of compounds with a known, confirmed stereochemistry, the absolute configuration can be confidently assigned. mtoz-biolabs.comhebmu.edu.cn This comparative analysis is a cornerstone in the stereochemical elucidation of new chiral heterocycles. hebmu.edu.cn

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. vlabs.ac.inslideshare.net An ORD spectrum is a plot of specific rotation [α] against wavelength. slideshare.net For chiral compounds containing chromophores, the ORD curve will show a characteristic peak and trough pattern in the region of the absorption band, a phenomenon also known as the Cotton effect. slideshare.net

ORD serves as a complementary technique to CD for stereochemical analysis. slideshare.net The shape and sign of the Cotton effect in an ORD spectrum are directly related to the stereochemistry of the molecule. researchgate.net While modern structural analysis often favors CD due to its simpler spectral interpretation, ORD remains a valuable tool, especially for confirming assignments and for analyzing chiral molecules that lack a chromophore in the accessible UV-Vis region, which results in a "plain curve" that can still provide structural information. vlabs.ac.in

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the chemical and stereochemical purity of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify volatile and thermally stable compounds. For the analysis of this compound, GC-MS can be used to assess its purity by separating it from any volatile starting materials, byproducts, or residual solvents.

Following separation by the gas chromatograph, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint characterized by the molecular ion peak (M+) and a series of fragment ions. libretexts.org The fragmentation pattern provides valuable structural information that can confirm the identity of the compound. While the molecular ion confirms the molecular weight, characteristic fragments can identify the oxazolidinone and thienyl moieties. For example, studies on other oxazolidinone derivatives have established fragmentation pathways that allow for detailed structural confirmation. nih.govresearchgate.net

Hypothetical GC-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 183 | [M]+ (Molecular Ion) |

| 155 | [M - CO]+ (Loss of carbon monoxide) |

| 139 | [M - C2H2O]+ (Loss of ketene (B1206846) from the ring) |

| 111 | [Thienyl-CH=NH2]+ (Fragment containing the thienyl group) |

| 83 | [C4H3S]+ (Thienyl cation) |

Note: This table is a hypothetical representation of potential fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound. mdpi.com For enantiomeric excess determination, a specialized form of HPLC known as chiral HPLC is employed.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and thus their separation. Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) are widely and successfully used for the enantioseparation of oxazolidinone analogs. nih.govresearchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols (normal phase) or polar organic solvents, is critical for achieving optimal separation. nih.gov By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be precisely calculated.

Typical Chiral HPLC Conditions for Oxazolidinone Analogs

| Column (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Result |

| Lux Amylose-1 | Acetonitrile (ACN) | 0.5 - 1.0 | 254 | High enantioselectivity observed. nih.govresearchgate.net |

| Lux Cellulose-4 | Methanol (MeOH) / Ethanol (EtOH) | 0.5 - 1.0 | 254 | Baseline separation achieved. nih.govresearchgate.net |

| Chiralcel OD-H | n-Hexane / 2-Propanol (IPA) (90:10) | 1.0 | 220 | Effective separation of enantiomers. |

| CHIROBIOTIC T | Triethylamine Acetate / MeOH (80:20) | 1.0 | 254 | Good resolution for phenyl-oxazolidinone. |

Note: Conditions are based on published methods for analogous structures and may require optimization for this compound. nih.govresearchgate.net

Computational and Theoretical Investigations of 4 2 Thienyl Oxazolidine 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering a detailed picture of its electron distribution and energy levels. These calculations are crucial for predicting reactivity, spectroscopic properties, and intermolecular interactions.

Density Functional Theory (DFT) has become a popular computational method in chemistry due to its favorable balance of accuracy and computational cost. emich.edu For 4-(2-thienyl)oxazolidine-2-one, DFT calculations can be employed to optimize the molecular geometry, determine the electronic ground state, and calculate various molecular properties.

DFT studies on related oxazolidinone derivatives have successfully predicted their geometrical parameters and chemical reactivity. researchgate.net The choice of functional and basis set is critical for obtaining reliable results. Commonly used functionals for organic molecules include B3LYP and M06-2X, paired with basis sets such as 6-31G(d,p) or larger. emich.edu

The electronic properties of this compound are influenced by the interplay between the electron-withdrawing oxazolidinone ring and the electron-rich thiophene (B33073) moiety. DFT calculations can quantify this by computing parameters such as frontier molecular orbital (HOMO-LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The MEP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Parameters for DFT Calculations of this compound

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Functional | B3LYP, M06-2X | Determines the approximation for the exchange-correlation energy. |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) | Defines the set of functions used to build molecular orbitals. |

| HOMO Energy | - | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | - | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and electronic stability. |

Note: Specific energy values are not provided as they would require a dedicated computational study on this exact molecule, which is not available in the cited literature. The table illustrates the types of data generated.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate molecular properties, albeit at a higher computational cost compared to DFT.

For this compound, ab initio calculations can be used to obtain a more precise description of its electronic structure and energetics. These methods are particularly valuable for studying systems where electron correlation effects are significant. Calculations on thiophene clusters have shown that methods like MP2 are effective in describing the non-covalent interactions that are important for this class of molecules. nih.gov Ab initio calculations can provide benchmark data to validate the results obtained from more computationally efficient DFT methods.

Molecular Modeling and Conformational Analysis

The biological activity and stereochemical outcome of reactions involving this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling and conformational analysis aim to identify the stable conformations of the molecule and the energy barriers between them.

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the thiophene ring to the oxazolidinone ring. Computational studies on other 4-aryl-oxazolidinones and 2-substituted thiophenes provide a framework for understanding the conformational preferences of this molecule. nih.govmdpi.com

The conformation is defined by the dihedral angle between the plane of the oxazolidinone ring and the plane of the thiophene ring. Steric hindrance between the hydrogen atoms on the thiophene ring and the substituents on the oxazolidinone ring, as well as electronic effects, will dictate the most stable conformations. It is expected that the molecule will adopt a non-planar conformation to minimize steric repulsion. DFT calculations can be used to construct a potential energy surface by systematically rotating the dihedral angle and calculating the energy at each point, thereby identifying the global and local energy minima and the rotational barriers between them. mdpi.com

Table 2: Predicted Conformational Data for this compound

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | ~45-60 or ~120-135 | 0.0 | High |

| Local Minimum | ~180 (anti-planar) | Higher | Moderate |

| Transition State | ~0 or ~90 | Highest | Low |

Note: The values in this table are hypothetical and based on trends observed in similar molecules. A dedicated computational study would be required for precise values.

Computational Prediction and Validation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally. For the synthesis of this compound, computational methods can be used to predict the most likely reaction pathways and validate proposed mechanisms.

One important synthetic route to oxazolidinones is the cycloaddition of epoxides with isocyanates. A theoretical study on this reaction has provided evidence for an asynchronous concerted pathway. nih.gov Another significant method involves the organocatalytic cascade reaction of stable sulfur ylides and nitro-olefins. acs.org DFT calculations have been instrumental in mapping out the multi-step reaction mechanism, identifying the rate-determining step, and explaining the observed stereoselectivity. acs.org

For a reaction leading to this compound, computational chemists would model the reactants, products, and all plausible intermediates and transition states. By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barriers (activation energies) for different pathways allows for the prediction of the most favorable route. Furthermore, analysis of the transition state geometries can reveal the key interactions that stabilize the transition state and influence the reaction rate and selectivity.

Theoretical Studies on Stereoselectivity and Chiral Induction in Reactions

The oxazolidinone ring is a well-established chiral auxiliary in asymmetric synthesis. wikipedia.orgrsc.org The stereocenter at the 4-position, bearing the thienyl group, can effectively control the stereochemical outcome of reactions at other parts of the molecule. Theoretical studies are crucial for understanding the origin of this chiral induction.

In reactions such as asymmetric alkylations or aldol (B89426) reactions, the chiral auxiliary directs the approach of the incoming reagent to one face of the molecule over the other. researchgate.net Computational modeling of the transition states for the formation of the different stereoisomers can reveal the energetic preferences that lead to the observed diastereoselectivity.

For example, in an enolate alkylation, the thienyl group at the C4 position would sterically block one face of the enolate, forcing the electrophile to approach from the less hindered face. DFT calculations of the competing diastereomeric transition states would show that the transition state leading to the major product is lower in energy due to reduced steric clashes. emich.edu The energy difference between the transition states can be used to predict the diastereomeric ratio, which can then be compared with experimental results. nih.gov

Table 3: Hypothetical Energy Data for Diastereoselective Alkylation Transition States

| Transition State | Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|

| TS-1 (leading to major product) | 0.0 | >95:5 |

| TS-2 (leading to minor product) | >2.0 | <5 |

Note: This table illustrates the type of data generated from computational studies on stereoselectivity. The values are representative and not specific to a published study on this compound.

Computational Analysis of Non-Covalent Interactions and Their Influence on Molecular Conformation and Reactivity

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure of molecules and influencing their reactivity. researchgate.netsciprofiles.com For this compound, the thiophene ring is capable of engaging in a variety of NCIs, including π-π stacking, C-H···π interactions, and interactions involving the sulfur atom. researchgate.netnih.gov

Computational methods such as Non-Covalent Interaction (NCI) plot analysis can be used to visualize and characterize these weak interactions. mdpi.com An NCI plot is generated based on the electron density and its reduced density gradient, providing a 3D representation of the regions of non-covalent interactions. These regions are typically color-coded to distinguish between attractive (e.g., hydrogen bonds, van der Waals interactions) and repulsive (steric clashes) interactions.

In the context of this compound, NCI analysis could reveal intramolecular C-H···S or C-H···O hydrogen bonds that might stabilize certain conformations. In the solid state or in solution, intermolecular interactions such as π-π stacking between the thiophene rings of adjacent molecules could influence crystal packing or self-assembly. arxiv.orgacs.org Understanding these interactions is crucial for predicting the supramolecular chemistry of this compound and its behavior in different environments. Theoretical studies on thiophene dimers have shown that dispersion forces are the major source of attraction in π-stacking interactions. acs.org

Advanced Applications of 4 2 Thienyl Oxazolidine 2 One in Contemporary Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Organic Reactions

The core utility of 4-(2-thienyl)oxazolidine-2-one lies in its function as a chiral auxiliary, a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The thiophene (B33073) substituent at the C4 position plays a crucial role in facial shielding, effectively guiding the approach of incoming reagents to generate products with high levels of diastereoselectivity.

Asymmetric Aldol (B89426) Additions

The aldol reaction, a cornerstone of carbon-carbon bond formation, has been rendered highly stereoselective through the use of chiral oxazolidinone auxiliaries. In the context of this compound, while direct examples are not extensively documented, its synthetic utility is demonstrated in the formation of related structures. For instance, a key step in the synthesis of the natural product (-)-cytoxazone involves an asymmetric aldol addition to form a syn-aldol adduct, which is a direct precursor to a thiophene-containing oxazolidinone.

In a reported synthesis, the chlorotitanium enolate of an N-acylthiazolidinethione bearing a p-methoxyphenyl group was reacted with 2-benzyloxyacetaldehyde to furnish the corresponding syn-aldol adduct in a high yield of 98% and a diastereomeric ratio (dr) of 3:1. nih.gov This adduct was then converted in a subsequent step to the desired 4,5-disubstituted oxazolidinone. nih.gov A related transformation involving a thiophene-containing substrate led to the formation of (4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one, highlighting the feasibility of employing thiophene-based units in stereoselective aldol-type constructions. nih.gov

Table 1: Asymmetric Aldol-type Reaction Leading to a Thiophene-Containing Oxazolidinone Precursor

| Aldehyde | Chiral Auxiliary Precursor | Product | Yield (%) | d.r. | Reference |

| 2-Benzyloxyacetaldehyde | (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one | syn-aldol adduct | 98 | 3:1 | nih.gov |

Asymmetric Alkylation Reactions

The diastereoselective alkylation of enolates derived from N-acyl-4-(2-thienyl)oxazolidine-2-ones represents a powerful method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face. This strategy has been widely applied using various oxazolidinone auxiliaries, demonstrating high yields and excellent diastereoselectivities. williams.edursc.org

The general procedure involves the acylation of the this compound, followed by deprotonation with a strong base, such as sodium bis(trimethylsilyl)amide, at low temperatures to form a rigid Z-enolate. Subsequent reaction with an alkyl halide results in the formation of the alkylated product with a high degree of stereocontrol. The chiral auxiliary can then be cleaved under mild conditions to afford the desired enantiomerically enriched carboxylic acid, alcohol, or aldehyde.

While specific data for the thienyl derivative is not extensively tabulated in the literature, the well-established precedent with structurally similar auxiliaries, such as those with phenyl and isopropyl substituents, strongly suggests its efficacy in this transformation. The steric bulk of the thiophene ring is expected to provide excellent stereochemical control, leading to high diastereomeric excesses.

Asymmetric Diels-Alder and Other Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with controlled stereochemistry. researchgate.net When a chiral auxiliary such as this compound is attached to the dienophile, typically as an N-enoyl derivative, it can effectively control the facial selectivity of the cycloaddition.

Lewis acid catalysis is often employed to enhance the reactivity and selectivity of these reactions. The Lewis acid coordinates to the carbonyl oxygen atoms of the N-enoyloxazolidinone, locking it into a rigid conformation that exposes one face of the double bond to the approaching diene. The steric hindrance provided by the 4-thienyl substituent directs the diene to the less hindered face, resulting in high diastereoselectivity in the resulting cycloadduct. This methodology has been successfully applied to the synthesis of complex carbocyclic and heterocyclic systems. While specific examples employing the 4-(2-thienyl) derivative are not prevalent in readily available literature, the principles established with other 4-substituted oxazolidinones are directly applicable.

Michael Additions in Chiral Synthesis

The conjugate or Michael addition of nucleophiles to α,β-unsaturated systems is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. The use of N-enoyl derivatives of this compound as Michael acceptors allows for highly diastereoselective conjugate additions.

Similar to other asymmetric reactions, the chiral auxiliary controls the stereochemical outcome by directing the nucleophilic attack to one of the prochiral faces of the double bond. This has been particularly successful in the addition of organocuprates, thiols, and other soft nucleophiles. capes.gov.brnih.gov The resulting β-functionalized products are valuable building blocks in organic synthesis. For instance, the conjugate addition of organocuprates to chiral N-enoyloxazolidinones has been a key step in the synthesis of various natural products and pharmaceuticals. rsc.org The predictable stereocontrol and the ease of removal of the auxiliary make this a highly valuable synthetic strategy.

Building Blocks for the Synthesis of Complex Molecular Architectures

Beyond its role as a transient chiral director, the this compound moiety can also be incorporated as a permanent structural element within a target molecule. Its heterocyclic nature and the presence of the thiophene ring offer opportunities for further functionalization and elaboration into more complex molecular architectures.

Incorporation into Natural Product Synthesis

The utility of chiral oxazolidinones as building blocks is well-documented in the total synthesis of numerous complex natural products. wikipedia.org While specific examples detailing the incorporation of the intact this compound ring system into a final natural product are not widely reported, its role as a precursor in the synthesis of key fragments is evident.

A notable example is the synthesis of (-)-cytoxazone, a natural product known for its cytokine modulating effects. nih.gov The synthesis involves a strategy where a thiophene-containing aldol adduct serves as a precursor to a 4,5-disubstituted oxazolidinone core, which is a key structural feature of cytoxazone. nih.gov This demonstrates the value of thiophene-functionalized chiral building blocks in constructing the intricate stereochemical and structural motifs found in biologically active molecules. The thiophene ring, in such contexts, can be seen as a versatile handle for further synthetic manipulations or as a key pharmacophoric element.

Construction of Privileged Scaffolds

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. Oxazolidinones are widely regarded as a privileged scaffold in medicinal chemistry due to their structural rigidity, ability to participate in hydrogen bonding, and their presence in numerous approved drugs. temple.edunih.gov The this compound scaffold, in particular, combines the established features of the oxazolidinone core with the diverse reactivity and biological relevance of the thiophene ring. Thiophene and its derivatives are known to be isosteres of benzene (B151609) and are present in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. nih.gov

While the this compound ring is itself a privileged scaffold, its application as a starting material for the construction of other, more complex privileged scaffolds is an area of growing interest. The reactivity of the thiophene ring allows for a variety of transformations, such as electrophilic substitution, metalation-cross coupling, and cycloaddition reactions, which can be exploited to build fused heterocyclic systems or to introduce diverse substituents. For instance, functionalization at the C5 position of the thiophene ring can lead to the synthesis of novel polycyclic structures with potential applications in drug discovery.

Research into the synthesis of novel oxazolidinone derivatives bearing a benzo[b]thiophene moiety has demonstrated the potential for creating complex heterocyclic systems with antimicrobial activity. asianpubs.org Although this work does not start from this compound, it highlights the principle of combining the oxazolidinone and thiophene-containing moieties to generate new scaffolds. The strategic derivatization of the thienyl group in this compound could similarly lead to the development of new classes of compounds with unique biological activities.

Ligands or Precursors for Ligand Development in Transition-Metal Catalysis

The development of novel ligands is crucial for advancing the field of transition-metal catalysis. Oxazolidinone derivatives have been explored as ligands due to the presence of nitrogen and oxygen atoms that can coordinate to metal centers. The incorporation of a sulfur-containing thiophene ring in this compound introduces an additional potential coordination site. The sulfur atom in the thiophene ring can interact with soft metal centers, potentially influencing the catalytic activity and selectivity of the resulting metal complexes.

While specific studies detailing the use of this compound as a ligand in transition-metal catalysis are not extensively documented, the broader class of oxazoline-containing ligands has seen widespread application in asymmetric catalysis. nih.gov For example, phosphinooxazoline (PHOX) ligands, where an oxazoline (B21484) ring is paired with a phosphine (B1218219) donor, are highly effective in a range of enantioselective transformations. nih.gov The development of ligands derived from this compound could follow a similar design principle, where the oxazolidinone nitrogen and the thiophene sulfur act as a bidentate ligand, or where the scaffold is further functionalized to incorporate other donor groups.

The synthesis of transition metal complexes with oxazolidine-based ligands has been reported, demonstrating their ability to form stable complexes with various metals. scielo.org.mx These studies provide a foundation for the potential development of this compound-based ligands for applications in catalysis.

Probes for Fundamental Studies in Reaction Mechanism and Stereochemistry

Chiral oxazolidinones are renowned for their role as chiral auxiliaries, enabling the stereoselective synthesis of a wide range of molecules. asianpubs.orgmdpi.com The 4-substituted oxazolidinones, in particular, have been instrumental in elucidating the mechanisms of stereoselective reactions and for controlling the formation of new stereocenters.

A notable example that sheds light on the potential of thienyl-substituted oxazolidinones in this area is the stereoselective synthesis of (4S,5R)-4-methyl-5-(thiophen-2-yl)oxazolidin-2-one. nih.gov This diastereomer of the title compound was synthesized through a sequence involving an asymmetric aldol reaction followed by a modified Curtius rearrangement. This work provides valuable insights into the stereochemical control exerted by the chiral auxiliary and the mechanism of the intramolecular cyclization to form the oxazolidinone ring.

The key steps in the synthesis are outlined below:

| Step | Reaction | Key Features |

| 1 | Asymmetric Aldol Reaction | A chiral N-acyloxazolidinone is used to control the stereochemistry of the aldol addition to an aldehyde. |

| 2 | Curtius Rearrangement | The resulting β-hydroxy carbonyl compound is converted to an acyl azide, which then undergoes rearrangement to an isocyanate. |

| 3 | Intramolecular Cyclization | The isocyanate is trapped intramolecularly by the hydroxyl group to form the 4,5-disubstituted oxazolidin-2-one. |

This synthetic route demonstrates how the inherent chirality of the starting material can be used to direct the formation of new stereocenters with high diastereoselectivity. The study of such reactions provides fundamental understanding of transition state geometries and the factors that govern stereochemical outcomes. The spectroscopic and crystallographic analysis of the resulting this compound derivatives can further contribute to our understanding of their conformational preferences and non-covalent interactions, which are crucial for their function as chiral auxiliaries.

The following table summarizes the synthesis of various 4,5-disubstituted oxazolidin-2-ones, including the thienyl derivative, as reported by Park and colleagues in 2018. nih.gov

| Entry | R Group | Product | Yield (%) |

| a | p-chlorophenyl | 8a | 95 |

| b | p-fluorophenyl | 8b | 97 |

| c | thiophen-2-yl | 8c | 90 |

| d | p-methoxyphenyl | 8d | 94 |

This data underscores the efficiency and substrate scope of this methodology for accessing stereochemically defined oxazolidinones.

Applications in Materials Chemistry

The incorporation of thiophene moieties into organic molecules is a common strategy in the design of functional materials, particularly for applications in organic electronics. Thiophene-based polymers are known for their conductive and semiconductive properties. researchgate.netmdpi.com While the direct application of this compound in materials chemistry is not well-documented, its structure suggests potential as a monomer or a building block for functional polymers.

The polymerization of thiophene-bearing 2-oxazolines (a related but different class of heterocycles) has been reported to yield polymers that are precursors to conductive materials. nih.gov This suggests that a similar approach could be envisioned for this compound, where the oxazolidinone ring could be opened to form a polymer backbone with pendant thienyl groups. Such materials could potentially exhibit interesting electronic or optical properties.

Furthermore, the combination of the polar oxazolidinone unit and the π-conjugated thiophene ring could lead to materials with unique self-assembly properties, potentially forming organized structures in the solid state or in solution. These properties could be exploited in the development of sensors, organic thin-film transistors, or other electronic devices. However, it is important to note that this remains a speculative area, and further research is needed to explore the potential of this compound in materials science.

Q & A

Basic: What are common synthetic routes for preparing 4-(2-Thienyl)oxazolidine-2-one?

Answer:

The compound can be synthesized via cyclization reactions involving thiophene derivatives and carbonyl precursors. For example:

- Step 1: React 2-thienylamine with a carbonyl compound (e.g., chloroethyl oxazolidinone) under basic conditions (K₂CO₃ in acetonitrile) to form the oxazolidinone ring .

- Step 2: Optimize reaction time and temperature (typically reflux at 80–100°C for 6–12 hours) to maximize yield .

- Step 3: Purify via recrystallization (methanol or ethanol) or column chromatography .

Basic: What analytical methods are critical for characterizing this compound?

Answer:

- HPLC/GC: Assess purity (>90% threshold recommended) and detect impurities using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS .

- NMR (¹H/¹³C): Confirm structural integrity; key signals include thiophene protons (δ 6.8–7.2 ppm) and oxazolidinone carbonyl (δ 170–175 ppm) .

- X-ray crystallography: Resolve stereochemistry and bond angles, as demonstrated for analogous thiazolidinone structures .

Advanced: How to resolve contradictions in spectroscopic data for derivatives of 4-(2-Thienyl)oxazolidinone?

Answer:

- Cross-validation: Compare NMR data with computational predictions (DFT or molecular mechanics) to identify discrepancies .

- Dynamic NMR: Investigate conformational flexibility causing signal splitting (e.g., restricted rotation in substituents) .

- Isotopic labeling: Use ¹³C-enriched precursors to clarify ambiguous carbonyl or thiophene signals .

Advanced: What strategies optimize regioselectivity in thiophene-functionalized oxazolidinone derivatives?

Answer:

- Steric/electronic modulation: Introduce electron-withdrawing groups (e.g., NO₂) at the thiophene 5-position to direct reactivity .

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance selectivity in ring-forming steps .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) improve solubility and stabilize intermediates, reducing side reactions .

Basic: What are the key stability concerns for this compound under storage?

Answer:

- Thermal stability: Decomposition observed above 96°C; store at 2–8°C in amber glass to prevent photodegradation .

- Moisture sensitivity: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the oxazolidinone ring .

Advanced: How to design kinetic studies for oxazolidinone ring-opening reactions?

Answer:

- In-situ monitoring: Employ FT-IR or Raman spectroscopy to track carbonyl group changes during reaction progression .

- Variable temperature experiments: Determine activation energy (Eₐ) using Arrhenius plots across 25–80°C .

- Quench-and-analyze: Aliquot samples at intervals for HPLC quantification of intermediates .

Basic: What computational tools predict the reactivity of this compound in drug design?

Answer:

- Docking simulations: Use AutoDock or Schrödinger to assess binding affinity with target enzymes (e.g., bacterial ribosomes for antimicrobial studies) .

- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Advanced: How to address low yields in large-scale synthesis of this compound?

Answer:

- Flow chemistry: Improve heat/mass transfer by using microreactors, reducing side-product formation .

- Catalyst recycling: Immobilize catalysts (e.g., polymer-supported K₂CO₃) for reuse in batch reactions .

- Process analytical technology (PAT): Implement real-time monitoring (e.g., in-line HPLC) to adjust parameters dynamically .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves and safety goggles; avoid skin contact due to potential sensitization .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HCl gas in cyclization steps) .

Advanced: How to validate the biological activity of 4-(2-Thienyl)oxazolidinone derivatives?

Answer:

- Structure-activity relationship (SAR): Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) and test against target pathogens .

- Metabolic stability assays: Use liver microsomes to assess CYP450-mediated degradation .

- In vivo models: Evaluate pharmacokinetics in rodent studies, focusing on bioavailability and toxicity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.